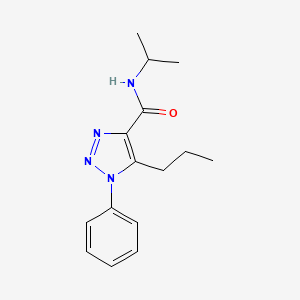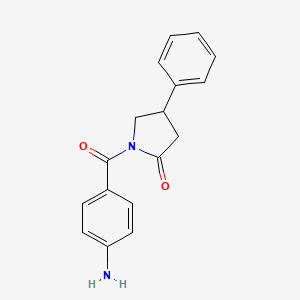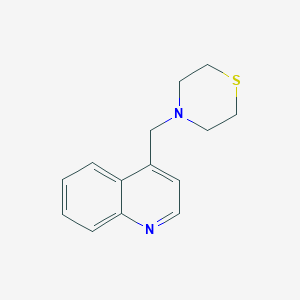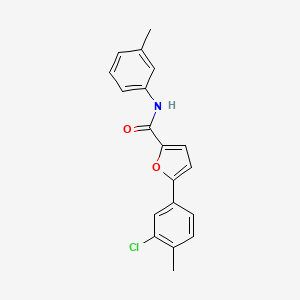![molecular formula C11H8F3N3O2 B5007482 {1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}acetic acid](/img/structure/B5007482.png)
{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}acetic acid
Descripción general
Descripción
The compound you’re asking about contains a trifluoromethyl group (-CF3), a phenyl group (C6H5-), a 1,2,3-triazole ring, and an acetic acid group (-COOH) . Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their ability to improve chemical stability and lipophilicity . The 1,2,3-triazole ring is a five-membered aromatic ring containing two carbon atoms and three nitrogen atoms, which is known for its versatility in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electron-withdrawing nature of the trifluoromethyl group and the aromaticity of the 1,2,3-triazole ring and phenyl group .
Chemical Reactions Analysis
The trifluoromethyl group is known for its high stability, which can influence the reactivity of the compound . The 1,2,3-triazole ring is aromatic and can participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and can increase the lipophilicity of the compound .
Aplicaciones Científicas De Investigación
Synthesis and Transformations
- Synthesis of 1,2,3-Triazole Derivatives : The study by Pokhodylo et al. (2009) describes the synthesis of derivatives of 1,2,3-triazole through cycloaddition of arylazides to acetylacetone. These derivatives include [5-methyl-1-(R-phenyl)-1H-1,2,3-triazol-4-yl] acetic acids, which are structurally similar to "{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}acetic acid" (Pokhodylo et al., 2009).
Biological Activities
- Dual PPARalpha/delta Agonist Effects : Ciocoiu et al. (2010) synthesized 1,4-disubstituted 1,2,3-triazoles and tested them for their ability to increase oleic acid oxidation in human myotubes. Some compounds, structurally related to "this compound," exhibited potent dual agonist activities for PPARalpha and PPARdelta (Ciocoiu et al., 2010).
Antimicrobial Activity
- Antimicrobial Properties : A study by Holla et al. (2005) on substituted 1,2,3-triazoles revealed that certain derivatives have antimicrobial properties. Although not directly related to "this compound," this study suggests potential antimicrobial applications for similar triazole compounds (Holla et al., 2005).
Fungicidal Activity
- Fungicidal Applications : Mao et al. (2013) synthesized novel 1H-1,2,4-triazol-1-yl pyrazoles, exhibiting moderate to excellent fungicidal activity. This research hints at the potential fungicidal applications of compounds structurally similar to "this compound" (Mao et al., 2013).
Antitumor Activity
- Potential Antitumor Effects : Demirbas et al. (2004) synthesized acetic acid ethyl esters containing 5-oxo-[1,2,4]triazole ring, some of which showed antitumor activity towards breast cancer. This suggests potential antitumor applications for compounds like "this compound" (Demirbas et al., 2004).
Chemical Properties and Synthesis
- Study of 1,2,3-Triazole Derivatives : The synthesis of various 1,2,3-triazole derivatives, including those similar to "this compound," was explored by Astakhov et al. (2014). This study contributes to understanding the chemical properties and potential applications of such compounds (Astakhov et al., 2014).
Synthesis Methods
- Oriented Synthesis Approach : Liu et al. (2015) developed a new method for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxaldehyde, an intermediate useful in the synthesis of compounds like "this compound." This methodological advancement helps in the efficient synthesis of such compounds (Liu et al., 2015).
Multicomponent Synthesis
- Expeditious Multicomponent Synthesis : Sujatha et al. (2018) achieved an efficient synthesis of triazole derivatives through a multicomponent approach, which could be relevant for synthesizing compounds similar to "this compound" (Sujatha et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-[3-(trifluoromethyl)phenyl]triazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)7-2-1-3-8(4-7)17-9(5-10(18)19)6-15-16-17/h1-4,6H,5H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGFZAHBHITFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CN=N2)CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-aminophenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B5007399.png)
![2-{[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5007406.png)

![2-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5007435.png)
![propyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5007443.png)

![4-(1H-imidazol-4-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B5007453.png)
![4-{[(4-methylphenyl)thio]methyl}-N-3-pyridinylbenzamide](/img/structure/B5007457.png)

![1-{1-[(methylthio)acetyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5007477.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5007486.png)


